![molecular formula C9H14O3 B1603713 Methyl 4-hydroxybicyclo[2.2.1]heptane-1-carboxylate CAS No. 88888-31-7](/img/structure/B1603713.png)
Methyl 4-hydroxybicyclo[2.2.1]heptane-1-carboxylate
Overview
Description
Methyl 4-hydroxybicyclo[2.2.1]heptane-1-carboxylate is an organic compound with the molecular formula C9H14O3 and a molecular weight of 170.21 g/mol . This compound is characterized by a bicyclic structure, which includes a seven-membered ring fused to a three-membered ring, with a hydroxyl group and a carboxylate ester group attached . It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-hydroxybicyclo[2.2.1]heptane-1-carboxylate can be synthesized through several methods. One common approach involves the formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This method allows for the enantioselective synthesis of bicyclo[2.2.1]heptane-1-carboxylates from simple starting materials under mild conditions . The reaction typically involves the use of α′-ethoxycarbonyl cyclopentenones and nitroolefins, with a chiral tertiary amine as the catalyst .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar cycloaddition reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxybicyclo[2.2.1]heptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 4-oxobicyclo[2.2.1]heptane-1-carboxylate, while reduction of the ester group can produce 4-hydroxybicyclo[2.2.1]heptane-1-methanol .
Scientific Research Applications
Methyl 4-hydroxybicyclo[2.2.1]heptane-1-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-hydroxybicyclo[2.2.1]heptane-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylate groups play a crucial role in its reactivity and binding to target molecules . The bicyclic structure provides a rigid framework that can influence the compound’s biological activity and selectivity .
Comparison with Similar Compounds
Methyl 4-hydroxybicyclo[2.2.1]heptane-1-carboxylate can be compared with other similar compounds, such as:
Methyl 4-(hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylate: This compound has an additional hydroxymethyl group, which can alter its reactivity and applications.
Bicyclo[2.2.1]heptane-1-carboxylates: These compounds share the same bicyclic core but differ in the functional groups attached, affecting their chemical and biological properties.
Properties
IUPAC Name |
methyl 4-hydroxybicyclo[2.2.1]heptane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-12-7(10)8-2-4-9(11,6-8)5-3-8/h11H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVHUPRPWDQWSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(C1)(CC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80616507 | |
Record name | Methyl 4-hydroxybicyclo[2.2.1]heptane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80616507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88888-31-7 | |
Record name | Methyl 4-hydroxybicyclo[2.2.1]heptane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80616507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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